REACTION_SMILES
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[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]2[c:13]([C:25](=[O:26])[OH:27])[cH:14][c:15](-[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[n:16][c:17]2[cH:18]1.[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6]>>[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]2[c:13]([C:25](=[O:26])[OH:27])[cH:14][c:15](-[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[n:16][c:17]2[cH:18]1.[Cl-:1]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(C(=O)O)cc(-c3ccccc3)nc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(C(=O)O)cc(-c3ccccc3)nc2c1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |